molecular formula C12H10ClN3O3 B8596464 1-(2-(allyloxy)-4-nitrophenyl)-4-chloro-1H-imidazole

1-(2-(allyloxy)-4-nitrophenyl)-4-chloro-1H-imidazole

Cat. No. B8596464
M. Wt: 279.68 g/mol
InChI Key: SZWCGBPBGLUVGF-UHFFFAOYSA-N
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Patent
US08637523B2

Procedure details

A mixture of 4-chloro-1H-imidazole (3.31 g, 32.0 mmol), 2-(allyloxy)-1-chloro-4-nitrobenzene (6.50 g, 30.8 mmol), and potassium hydroxide flakes (1.90 g, 33.9 mmol) in anhydrous DMSO (50 mL) was heated at 90° C. for 20 h under nitrogen. The reaction mixture was allowed to cool to rt and ice-cold water was added. The resulting precipitate was collected by vacuum filtration. The product was dried, and purified by column chromatography (5% EtOAc/Hexane) to afford the yellow solid 1-(2-(allyloxy)-4-nitrophenyl)-4-chloro-1H-imidazole (3.48 g, 40% yield). LC-MS (M+H)+280.2. 1H NMR (400 MHz, CDCl3) δ ppm 7.97-7.93 (2H, m), 7.77 (1H, s), 7.44 (1H, d, J=8.8 Hz), 6.05-5.98 (1H, m), 5.45-5.37 (2H, m), 4.70-4.65 (2H, m).
Quantity
3.31 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[CH:4][NH:5][CH:6]=1.[CH2:7]([O:10][C:11]1[CH:16]=[C:15]([N+:17]([O-:19])=[O:18])[CH:14]=[CH:13][C:12]=1Cl)[CH:8]=[CH2:9].[OH-].[K+]>CS(C)=O>[CH2:7]([O:10][C:11]1[CH:16]=[C:15]([N+:17]([O-:19])=[O:18])[CH:14]=[CH:13][C:12]=1[N:5]1[CH:6]=[C:2]([Cl:1])[N:3]=[CH:4]1)[CH:8]=[CH2:9] |f:2.3|

Inputs

Step One
Name
Quantity
3.31 g
Type
reactant
Smiles
ClC=1N=CNC1
Name
Quantity
6.5 g
Type
reactant
Smiles
C(C=C)OC1=C(C=CC(=C1)[N+](=O)[O-])Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
ADDITION
Type
ADDITION
Details
ice-cold water was added
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by vacuum filtration
CUSTOM
Type
CUSTOM
Details
The product was dried
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (5% EtOAc/Hexane)

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC1=C(C=CC(=C1)[N+](=O)[O-])N1C=NC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.48 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 40.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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